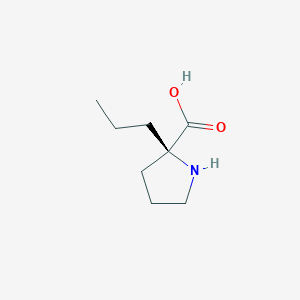
2-Propyl-D-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Propylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a propyl group and a carboxylic acid group. The ®-configuration indicates the specific spatial arrangement of its atoms, which can influence its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Propylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of ®-2-Propylpyrrolidine-2-carboxylic acid may involve more cost-effective and scalable methods. This could include the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of microbial fermentation processes are potential approaches for large-scale production.
化学反応の分析
Types of Reactions: ®-2-Propylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under specific conditions.
Substitution: The pyrrolidine ring can undergo substitution reactions, where the propyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols or aldehydes.
科学的研究の応用
®-2-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
作用機序
The mechanism of action of ®-2-Propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ®-configuration plays a crucial role in determining its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
類似化合物との比較
(S)-2-Propylpyrrolidine-2-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activity.
2-Methylpyrrolidine-2-carboxylic acid: A similar compound with a methyl group instead of a propyl group, which may exhibit different reactivity and applications.
2-Ethylpyrrolidine-2-carboxylic acid: Another analog with an ethyl group, used in similar contexts but with distinct properties.
Uniqueness: ®-2-Propylpyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration, which can significantly influence its chemical and biological properties. This stereochemistry is crucial for its interactions with chiral environments, such as enzymes and receptors, making it valuable in asymmetric synthesis and drug development.
特性
CAS番号 |
637020-48-5 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
(2R)-2-propylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)/t8-/m1/s1 |
InChIキー |
RMRLLCGMNPGCRH-MRVPVSSYSA-N |
異性体SMILES |
CCC[C@@]1(CCCN1)C(=O)O |
正規SMILES |
CCCC1(CCCN1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















